molecular formula C26H34O8 B8820629 6beta-Methylprednisolone hemisuccinate CAS No. 2376134-25-5

6beta-Methylprednisolone hemisuccinate

Cat. No.: B8820629
CAS No.: 2376134-25-5
M. Wt: 474.5 g/mol
InChI Key: IMBXEJJVJRTNOW-CPVDQBHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Corticosteroid Therapy and Prodrug Design Principles

The history of corticosteroid therapy began with the isolation of cortisone (B1669442) and hydrocortisone (B1673445) from the adrenal cortex in the 1930s and their first clinical use in the late 1940s for rheumatoid arthritis. This discovery ushered in a new era of anti-inflammatory treatment. However, the initial corticosteroids had significant mineralocorticoid side effects and poor water solubility, limiting their therapeutic application.

The subsequent decades saw the development of synthetic derivatives with improved therapeutic profiles. A pivotal strategy in this evolution has been the application of prodrug design. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. The primary goals of glucocorticoid prodrug design include:

Enhancing Solubility: Many potent glucocorticoids are poorly soluble in water, making parenteral formulations challenging. Esterification to create hydrophilic prodrugs, such as hemisuccinates, can dramatically increase water solubility, enabling the preparation of solutions for intravenous administration.

Improving Bioavailability: Prodrugs can be designed to enhance absorption from the site of administration.

Site-Specific Delivery: By linking the glucocorticoid to a targeting moiety, prodrugs can be designed to release the active drug at a specific site in the body, thereby maximizing therapeutic efficacy and minimizing systemic side effects.

Prolonging Duration of Action: Certain prodrugs are designed for slow conversion to the active form, leading to a sustained therapeutic effect and reducing the frequency of administration.

The Role of Esterification in Modulating Glucocorticoid Pharmacokinetics and Pharmacodynamics (Preclinical Focus)

Esterification at the C21-hydroxyl group of the glucocorticoid steroid nucleus is a common and effective method to create prodrugs with altered physicochemical and pharmacokinetic properties. The choice of the ester moiety is critical in determining the characteristics of the resulting prodrug.

In preclinical research, the hemisuccinate ester of methylprednisolone (B1676475) has been extensively studied. Methylprednisolone itself is a potent anti-inflammatory glucocorticoid, but its low water solubility limits its use in high-dose intravenous therapies. The synthesis of methylprednisolone hemisuccinate, a water-soluble ester, addresses this limitation. caymanchem.com Following administration, this prodrug is rapidly hydrolyzed by esterases in the body to release the active methylprednisolone.

Preclinical studies have demonstrated that the pharmacokinetic profile of the active drug can be significantly influenced by the ester prodrug form. For instance, the rate of hydrolysis of the ester bond determines the rate of appearance and the peak concentration of the active glucocorticoid in the plasma. This, in turn, influences the onset and intensity of the pharmacodynamic effects. The table below summarizes the general impact of esterification on glucocorticoid properties based on preclinical observations.

PropertyParent Glucocorticoid (e.g., Methylprednisolone)Ester Prodrug (e.g., Methylprednisolone Hemisuccinate)
Water Solubility LowHigh
Formulation Primarily oral or suspension for injectionSuitable for aqueous solutions for intravenous injection
Mechanism of Action Direct binding to glucocorticoid receptorsInactive until hydrolyzed to the active parent drug
Rate of Onset Dependent on absorptionDependent on the rate of in vivo hydrolysis
Bioavailability Variable depending on the route of administrationHigh for intravenous administration of the prodrug

Rationale for 6beta-Methylprednisolone (B569078) Hemisuccinate as a Subject of Advanced Research

While the therapeutically utilized form of methylprednisolone is the 6-alpha stereoisomer, the synthesis process can lead to the formation of other isomers, including the 6-beta epimer. google.com Although often present in small quantities, the presence of such impurities is of significant interest in pharmaceutical research and quality control.

The primary rationale for the advanced research on 6beta-Methylprednisolone hemisuccinate is its designation as a pharmacopeial reference standard . Specifically, it is listed as "Methylprednisolone hydrogen succinate (B1194679) impurity F" in the European Pharmacopoeia (EP). cleanchemlab.com The availability of highly characterized reference standards for impurities is crucial for several reasons:

Analytical Method Development and Validation: To ensure the purity of the final drug product, highly sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), are required. Pure samples of potential impurities, like this compound, are essential for developing and validating these methods, allowing for their accurate detection and quantification.

Quality Control in Manufacturing: During the manufacturing of methylprednisolone hemisuccinate, the levels of all impurities must be strictly controlled to meet regulatory specifications. The 6beta-isomer serves as a reference marker to ensure that its concentration in the final product remains below the accepted threshold.

Safety and Efficacy Assessment: Although generally considered to have no pharmacological activity, it is a regulatory requirement to identify and characterize impurities. google.com Research into the synthesis and properties of these compounds helps to build a comprehensive safety profile of the drug product.

The table below outlines the key research applications of this compound.

Research AreaApplication of this compound
Pharmaceutical Analysis Development and validation of chromatographic methods for impurity profiling of methylprednisolone hemisuccinate.
Quality Control Used as a reference standard to quantify the level of this specific impurity in batches of the active pharmaceutical ingredient.
Process Chemistry Understanding the reaction mechanisms that lead to the formation of the 6-beta isomer to optimize the synthesis of the desired 6-alpha isomer.
Regulatory Compliance Providing the necessary documentation on impurity identification and control to regulatory agencies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2376134-25-5

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

4-[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31)/t14-,16+,17+,19+,23-,24+,25+,26+/m1/s1

InChI Key

IMBXEJJVJRTNOW-CPVDQBHMSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6beta Methylprednisolone Hemisuccinate

Stereoselective Synthesis of 6β-Methylprednisolone Precursors

The synthesis of 6β-methylprednisolone, the precursor to its hemisuccinate ester, requires precise control of stereochemistry at the C6 position. A notable method commences with hydrocortisone (B1673445) as the starting material and proceeds through a three-step chemical reaction sequence: a methylene (B1212753) reaction, a reduction reaction, and a dehydrogenation reaction.

The initial step involves a methylene reaction where hydrocortisone is reacted with an alkylating agent, such as triethyl orthoformate, in the presence of an acidic catalyst like p-toluenesulfonic acid. This is followed by a reaction with formaldehyde (B43269) and N-methylaniline to yield a methylene intermediate.

The critical step for establishing the desired stereochemistry is the reduction of the methylene intermediate. This is achieved through a reaction with cyclohexene, catalyzed by palladium on carbon (Pd/C) in conjunction with a chiral monophosphite ligand. The use of this specific catalyst system is crucial for directing the reaction towards the formation of the 6β-methyl group, achieving a high yield of the desired isomer.

The final step to yield 6β-methylprednisolone is a dehydrogenation reaction, which introduces a double bond at the C1-C2 position of the steroid's A-ring. This is typically accomplished by heating the reduced product with a dehydrogenation reagent.

Optimized Esterification Chemistry for Hemisuccinate Formation

The conversion of 6β-methylprednisolone to its hemisuccinate ester is a critical step in producing a water-soluble form of the drug suitable for various applications. This transformation is typically achieved through an esterification reaction with succinic anhydride.

Investigation of Reaction Conditions and Catalyst Systems

The efficiency and yield of the esterification reaction are highly dependent on the chosen reaction conditions and catalyst system. Research has explored various approaches to optimize this process.

One effective method involves the use of a basic catalyst in a non-protonic solvent. For instance, the reaction can be carried out using triethylamine (B128534) as the basic catalyst in a solvent such as dimethylformamide (DMF). The reaction temperature is a key parameter to control, with a typical range being between 15°C and 35°C to ensure optimal reaction kinetics and minimize side product formation.

Another established catalyst for this type of esterification is 4-dimethylaminopyridine (B28879) (DMAP). When using DMAP, the reaction is often conducted in pyridine, which can also act as the solvent. The reaction is typically allowed to proceed at room temperature. The choice between these catalyst systems can be influenced by factors such as desired reaction time, yield, and purity profile of the final product.

Catalyst SystemSolventTypical Reaction Temperature
TriethylamineDimethylformamide (DMF)15-35°C
4-Dimethylaminopyridine (DMAP)PyridineRoom Temperature

Advanced Analytical Techniques for Structural Confirmation and Purity Assessment (Research Focus)

Confirming the structure of 6β-methylprednisolone hemisuccinate and assessing its purity requires the use of advanced analytical techniques. A combination of chromatographic and spectroscopic methods is typically employed to provide a comprehensive characterization of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. Reversed-phase HPLC (RP-HPLC) methods have been developed to separate 6β-methylprednisolone hemisuccinate from its parent compound, 6β-methylprednisolone, and other related impurities. A typical RP-HPLC system might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, with UV detection at a specific wavelength. These methods are validated to ensure they are accurate, precise, and linear over a range of concentrations.

Mass Spectrometry (MS) , often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for structural confirmation. Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to elucidate its structure. For 6β-methylprednisolone hemisuccinate, the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ is a key identifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of the molecule. Both ¹H NMR and ¹³C NMR are used to identify the different atoms and their connectivity within the molecule. Predicted ¹H and ¹³C NMR spectra for methylprednisolone (B1676475) hemisuccinate are available in databases and can be compared with experimental data to confirm the structure.

Analytical TechniquePurposeKey Information Obtained
High-Performance Liquid Chromatography (HPLC)Purity assessment and separation of impuritiesRetention time, peak area (for quantification)
Mass Spectrometry (MS)Structural confirmation and molecular weight determinationMass-to-charge ratio (m/z), fragmentation pattern
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidationChemical shifts, coupling constants, confirming atom connectivity

Derivatization Strategies for Targeted Preclinical Research Applications

The hemisuccinate group of 6β-methylprednisolone hemisuccinate provides a convenient handle for further chemical modification, enabling the development of derivatization strategies aimed at targeted drug delivery in preclinical research. The goal of these strategies is often to improve the therapeutic index of the drug by increasing its concentration at the site of action while minimizing systemic exposure and associated side effects.

One prominent strategy involves the creation of prodrugs . Methylprednisolone suleptanate is an example of a prodrug of methylprednisolone that has been investigated for various inflammatory conditions. Prodrugs are inactive or less active derivatives that are converted to the active drug in the body, often at a specific target site.

Another approach is the development of bioconjugates , where the drug is covalently linked to a larger molecule, such as a protein or a polymer, to alter its pharmacokinetic profile and direct it to specific tissues or cells. An example of this is the conjugation of methylprednisolone to lysozyme, a protein that is known to accumulate in the kidneys. This strategy has been explored for the targeted delivery of the corticosteroid to the renal system. The general concept of targeted drug delivery through bioconjugation aims to enhance efficacy and reduce off-target effects by concentrating the therapeutic agent at the desired site of action.

These derivatization strategies highlight the versatility of 6β-methylprednisolone hemisuccinate as a platform for developing novel therapeutic agents with improved properties for preclinical evaluation.

Bioconversion and Activation Mechanisms of 6beta Methylprednisolone Hemisuccinate

Enzymatic Hydrolysis of the Hemisuccinate Ester in Biological Systems (In Vitro and Preclinical Models)

The primary mechanism for the activation of 6β-methylprednisolone hemisuccinate is the enzymatic hydrolysis of its hemisuccinate ester, a process extensively studied in various biological systems. This conversion is necessary to release the pharmacologically active metabolite, 6β-methylprednisolone.

In preclinical studies, the hydrolysis of methylprednisolone (B1676475) hemisuccinate has been observed in various tissues, with the liver being a primary site of this metabolic activity. nih.gov For instance, research on a macromolecular prodrug of methylprednisolone demonstrated that the conversion of methylprednisolone succinate (B1194679) to methylprednisolone is an enzymatic process that occurs in rat blood and liver lysosomes. wikipedia.org In blood, the hydrolysis to the active form was found to be approximately ten times faster than in a buffer solution, highlighting the enzymatic contribution to this conversion. wikipedia.org

Identification and Characterization of Hydrolyzing Enzymes (e.g., Carboxylesterases)

The enzymes responsible for the hydrolysis of 6β-methylprednisolone hemisuccinate belong to the carboxylesterase family. nih.govnih.gov Carboxylesterases are a diverse group of enzymes that catalyze the hydrolysis of a wide range of ester-containing compounds, including many prodrugs. nih.gov

In preclinical rat models, a specific isozyme, identified as a member of the rat carboxylesterase 2 (CES2) family, has been shown to be responsible for the hydrolysis of methylprednisolone hemisuccinate. nih.gov This enzyme, also referred to as CES RL4, is found in liver microsomes. nih.gov Further research has confirmed that this rat CES2 isozyme is also present in plasma, suggesting that the conversion of the prodrug can occur systemically. nih.gov The substrate specificity of carboxylesterases is a key determinant of their activity, with the CES2 family generally favoring substrates with large alcohol and small acid moieties. mdpi.com

Kinetic Studies of Prodrug Conversion and Active Metabolite Formation

Kinetic studies have been conducted to quantify the rate and efficiency of the conversion of methylprednisolone hemisuccinate to its active form. The hydrolysis of the 21-ester of methylprednisolone succinate is subject to intramolecular catalysis by the terminal carboxyl group. nih.gov

In a study utilizing recombinant rat carboxylesterase 2 (rCES2), the enzyme demonstrated a high level of methylprednisolone hemisuccinate hydrolase activity. The kinetic parameters for this reaction were determined, providing insight into the enzyme's efficiency in converting the prodrug.

EnzymeSubstrateKm (μM)Vmax (nmol/mg protein/min)Source
Recombinant rat CES2 (rCES2)Methylprednisolone hemisuccinate76.6 ± 0.0228.8 ± 3.0 ovid.com
Purified CES RL4Methylprednisolone hemisuccinate120.0 ± 2.04.3 ± 0.4 (μmol/mg protein/min) ovid.com

Factors Influencing Bioconversion Efficiency in Preclinical Settings (e.g., Species Differences, Enzyme Induction/Inhibition)

The efficiency of the bioconversion of 6β-methylprednisolone hemisuccinate to its active form can be influenced by several factors in preclinical models, including species-specific differences in enzyme expression and activity, as well as the induction or inhibition of the metabolizing enzymes.

Marked species differences in the tissue distribution and catalytic activity of carboxylesterases are a significant consideration in preclinical studies. nih.gov For example, human liver expresses high levels of CES1, while the intestine primarily expresses CES2. nih.gov Monkeys have been suggested to be more predictive of human pharmacokinetics for carboxylesterase substrates compared to other species. nih.gov Studies in dogs and swine have also been conducted to investigate the hydrolysis of methylprednisolone hemisuccinate by nonspecific carboxylesterases. nih.gov

Enzyme induction, the process by which the expression of an enzyme is increased, can significantly impact the metabolism of 6β-methylprednisolone hemisuccinate. In rats, the administration of dexamethasone (B1670325) has been shown to induce the expression of the specific carboxylesterase isozyme (CES2) responsible for the hydrolysis of methylprednisolone hemisuccinate in the liver. nih.govnih.gov This induction leads to a significant increase in the hydrolase activity. nih.govnih.gov The transcriptional regulation of the rat CES2 gene by dexamethasone is mediated through the glucocorticoid receptor. nih.gov This induction of CYP3A by dexamethasone has been shown to be dose- and time-dependent. mdpi.com

Conversely, enzyme inhibition, where the activity of an enzyme is decreased, can also affect the bioconversion process. While specific inhibitors of the carboxylesterases that metabolize 6β-methylprednisolone hemisuccinate are not extensively detailed in the provided search results, the potential for drug-drug interactions via this mechanism exists.

Intracellular Bioactivation Pathways of the Prodrug

Following systemic circulation, 6β-methylprednisolone hemisuccinate must be taken up by target cells to be converted to its active form, 6β-methylprednisolone, which can then exert its effects through genomic and non-genomic pathways. The cellular uptake of steroids is a rapid process, with half-maximal uptake occurring within minutes. nih.gov The lipophilicity of the steroid molecule is a key predictor of the degree of cellular accumulation. nih.gov

While the precise intracellular location of the hydrolysis of 6β-methylprednisolone hemisuccinate is not definitively established in the provided literature, the presence of carboxylesterases in the endoplasmic reticulum of many tissues suggests that this is a likely site of bioactivation. mdpi.com Once hydrolyzed, the active 6β-methylprednisolone can bind to intracellular glucocorticoid receptors. wikipedia.org This binding initiates a conformational change in the receptor, which then translocates to the nucleus to regulate gene transcription, leading to the well-documented genomic effects of glucocorticoids. wikipedia.org

In addition to these genomic actions, the active metabolite can also trigger rapid, non-genomic effects. wikipedia.org These can be mediated through cytoplasmic or membrane-bound glucocorticoid receptors and involve interactions with cellular membranes. wikipedia.orgnih.gov For instance, non-genomic actions of methylprednisolone have been shown to differentially influence the release of neurotransmitters like GABA and glutamate (B1630785) from nerve terminals in the rat hippocampus. nih.govnih.gov These rapid responses are thought to be initiated by the binding of the active steroid to membrane-bound receptors. nih.gov

Molecular and Cellular Pharmacodynamics of 6beta Methylprednisolone and Its Prodrug

Glucocorticoid Receptor Binding and Activation by 6beta-Methylprednisolone (B569078) (Active Metabolite)

The initiation of glucocorticoid action begins with the binding of the active steroid to its intracellular receptor. nih.gov

In its inactive state, the glucocorticoid receptor (GR) is located predominantly in the cytoplasm as part of a large multi-protein complex. nih.govmdpi.com This complex includes chaperone proteins like heat shock proteins (hsp90, hsp70) and immunophilins, which maintain the receptor in a conformation that is favorable for high-affinity ligand binding. nih.gov

As a lipophilic molecule, 6beta-methylprednisolone diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR. mdpi.comnih.gov This binding event triggers the dissociation of the chaperone proteins, initiating the receptor's activation process. nih.gov Methylprednisolone (B1676475) is noted to have a strong binding affinity for the glucocorticoid receptor compared to some other steroids. nih.gov Studies on the parent compound, 6 alpha-methylprednisolone, have shown that its binding to plasma proteins is of low affinity and nonspecific, averaging 75-82%, suggesting that a significant fraction is available to enter cells and bind to the GR. nih.gov This interaction is a critical determinant of the compound's potency.

Relative Binding Affinity of Various Glucocorticoids for the Glucocorticoid Receptor

CompoundRelative Binding Affinity (Compared to Dexamethasone)
Mometasone furoateHighest
Fluticasone propionate (B1217596)High
BudesonideIntermediate
Triamcinolone acetonideIntermediate
Dexamethasone (B1670325)Reference

This table illustrates the comparative binding affinities of several topical glucocorticoids. While direct quantitative data for 6beta-methylprednisolone is not listed, it is known to have a high affinity for the receptor. All test compounds in one study showed higher affinity than the reference, dexamethasone. pharmgkb.org

The binding of an agonist ligand like 6beta-methylprednisolone to the LBD induces a significant conformational change in the GR protein. nih.govnih.gov This structural alteration is pivotal as it creates a new surface on the receptor that is recognized by and facilitates the recruitment of co-activator proteins. nih.govnih.gov

These co-activators, such as steroid receptor co-activator-one (SRC-1), are essential for mediating the transcriptional activity of the receptor. nih.gov They function as adaptors, connecting the DNA-bound receptor to the basal transcriptional machinery, often possessing histone acetyltransferase (HAT) activity. nih.govresearchgate.net This activity leads to the acetylation of histones, which remodels chromatin into a more open state, thereby facilitating gene transcription. researchgate.net In contrast, antagonist binding induces an alternative conformation that blocks co-activator binding and instead recruits co-repressor complexes (like N-CoR or SMRT), which can actively silence gene expression. nih.govnih.govresearchgate.net The specific ratio of co-activators to co-repressors within a cell can modulate the ultimate biological response to the glucocorticoid. nih.gov

Genomic Mechanisms of Action

The classical, or genomic, actions of glucocorticoids involve the modulation of gene expression and are responsible for the majority of their well-characterized anti-inflammatory effects. nih.gov These effects are mediated by the activated GR translocating from the cytoplasm into the nucleus. nih.gov

Once in the nucleus, activated GRs form homodimers and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the regulatory regions of target genes. nih.govnih.govmdpi.com The interaction of the GR dimer with a GRE typically enhances the transcription of target genes, a process called transactivation. mdpi.com This leads to the increased production of anti-inflammatory proteins. For instance, glucocorticoids are known to stimulate the transcription of genes like Glucocorticoid-Induced Leucine Zipper (GILZ) and FKBP5. mdpi.comnih.gov Another key anti-inflammatory protein upregulated by this mechanism is lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. youtube.com

A crucial component of the anti-inflammatory action of 6beta-methylprednisolone is transrepression. nih.gov In this mechanism, the activated GR monomer does not directly bind to DNA but instead interacts with other transcription factors, inhibiting their activity. nih.gov The primary targets for transrepression are pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov

The GR can physically interact with key subunits of these factors, such as the p65 subunit of NF-κB and the c-Jun subunit of AP-1. nih.govunc.edu This protein-protein interaction prevents NF-κB and AP-1 from binding to their respective DNA response elements and driving the expression of inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules. nih.govnih.gov Studies specifically involving methylprednisolone have demonstrated that its anti-inflammatory effects are largely mediated through the inhibition of the NF-κB pathway. nih.gov This can occur through the inhibition of NF-κB's binding to DNA or by increasing the expression of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. nih.gov

Cellular Responses to 6β-Methylprednisolone Hemisuccinate Activation

The activation of signaling pathways by 6β-Methylprednisolone translates into tangible effects on immune cells, altering their function and their ability to produce inflammatory mediators.

Conversely, other research indicates that methylprednisolone can inhibit the generation of cytotoxic T-lymphocytes and memory cells, a key aspect of its immunosuppressive role nih.gov. It has also been shown to inhibit T-cell activation and can induce apoptosis in activated T-lymphocytes nih.govoup.com. The drug also affects other immune cell populations by causing a redistribution of lymphocytes out of the circulation and into lymphoid tissues, with helper T-cells being particularly affected nih.gov.

Table 1: Effect of Methylprednisolone on Suppressor T-Cell Induction in Mixed Lymphocyte Culture nih.gov

Methylprednisolone Concentration Effect on Suppressor Cell Induction
~ 1 µg/mL Maximum enhancement
Low concentrations Potentiation of suppressor cell inhibitory function

A primary mechanism of methylprednisolone's anti-inflammatory action is its ability to suppress the production of a wide array of cytokines and chemokines. In cellular models designed to mimic inflammatory conditions like rheumatoid arthritis, methylprednisolone dose-dependently inhibits the secretion of key pro-inflammatory cytokines frontiersin.org.

In a co-culture system of peripheral blood mononuclear cells (PBMCs) and synoviocytes, methylprednisolone significantly decreased the production of IL-17, IL-6, IL-1β, and IFN-γ frontiersin.org. Notably, this inhibition was observed even at low concentrations. For instance, IL-17 secretion was significantly reduced at concentrations of 0.1 µg/mL and lower frontiersin.org. Similarly, in an in vitro model simulating cardiopulmonary bypass, methylprednisolone significantly reduced the production of the chemokine IL-8 nih.gov. Interestingly, studies have also shown that methylprednisolone can inhibit the production of the anti-inflammatory cytokine IL-10 in some models, highlighting the complexity of its immunomodulatory effects frontiersin.org.

Table 2: Summary of Methylprednisolone Effects on Cytokine Production in an In Vitro Co-culture Model frontiersin.org

Cytokine Effect of Methylprednisolone Concentration for Significant Inhibition
Interleukin-17 (IL-17) Inhibition ≥ 0.1 µg/mL
Interleukin-6 (IL-6) Inhibition Dose-dependent
Interleukin-1β (IL-1β) Inhibition Dose-dependent
Interferon-gamma (IFN-γ) Inhibition Dose-dependent
Interleukin-10 (IL-10) Inhibition Dose-dependent

Following a comprehensive search of available scientific literature, no specific preclinical efficacy data was found for the chemical compound “6beta-Methylprednisolone hemisuccinate.” The existing body of research focuses almost exclusively on the pharmacologically active and commercially standard stereoisomer, 6alpha-Methylprednisolone hemisuccinate, commonly known as Methylprednisolone hemisuccinate.

Therefore, it is not possible to provide the detailed article on the preclinical efficacy and mechanistic studies for the 6beta-isomer as requested in the outline. The stringent requirement to focus solely on "this compound" cannot be met due to the absence of specific research data for this particular compound in the public domain.

All available preclinical data regarding anti-inflammatory and immunosuppressive effects in the specified models (e.g., cell culture, adjuvant-induced arthritis, experimental autoimmune encephalomyelitis) pertains to the 6-alpha isomer. Presenting this data would violate the explicit instructions to focus only on the 6-beta variant.

Preclinical Efficacy and Mechanistic Studies in Disease Models

Comparative Preclinical Pharmacological Efficacy with Other Corticosteroids and Prodrugs.

Potency Comparisons in Relevant Biological Assays.

No studies were identified that directly compare the potency of 6beta-Methylprednisolone (B569078) hemisuccinate to other corticosteroids or compounds in relevant biological assays. Data on its relative efficacy in models of inflammation, immune response, or other disease states is not available in the reviewed literature.

Differential Effects on Signaling Pathways and Cellular Responses.

There is no available research that delineates the specific effects of 6beta-Methylprednisolone hemisuccinate on intracellular signaling pathways or cellular responses. Mechanistic studies that would elucidate its potential differential impact on transcription factors, kinases, or cytokine production, in comparison to other glucocorticoids, have not been published.

Investigation of Tissue-Specific Pharmacological Responses in Preclinical Models.

Investigations into the tissue-specific pharmacological responses to this compound in preclinical models are not documented in the available scientific literature. There is no data regarding its distribution, metabolism, and specific effects in different tissues or organ systems.

Novel Drug Delivery Systems and Formulation Strategies Preclinical and Theoretical

Microparticulate and Nanoparticulate Delivery Systems for 6beta-Methylprednisolone (B569078) Hemisuccinate (Preclinical Development)

Encapsulating 6beta-Methylprednisolone hemisuccinate within micro- or nano-sized carriers offers a promising approach to modify its pharmacokinetic profile and improve its therapeutic index. These systems can protect the drug from premature degradation, sustain its release over time, and facilitate targeted delivery to pathological sites.

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, making them versatile carriers for compounds like the water-soluble this compound. researchgate.net Preclinical studies have demonstrated that liposomal encapsulation can enhance the therapeutic performance of corticosteroids by altering their biodistribution and release kinetics. nih.govmdpi.com The modification of liposome (B1194612) surfaces, for instance with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, serves to increase their solubility, reduce enzymatic degradation, and decrease clearance from the body, thereby enhancing bioavailability. nih.gov

A significant area of preclinical investigation involves the use of targeted liposomes. In one study focusing on neuroinflammation, methylprednisolone (B1676475) was encapsulated in PEGylated liposomes that were further conjugated with glutathione (B108866) (GSH-PEG liposomes) to enhance delivery to the central nervous system. nih.gov When tested in a rat model of acute experimental autoimmune encephalomyelitis (EAE), this targeted liposomal formulation demonstrated superior efficacy compared to both the free drug and non-targeted PEGylated liposomes. nih.gov Treatment initiated at the onset of disease with GSH-PEG liposomal methylprednisolone significantly reduced clinical signs of the disease. nih.gov

Table 1: Preclinical Efficacy of Liposomal Methylprednisolone in EAE Rat Model Data sourced from a study on neuroinflammation. nih.gov

Treatment GroupMean Maximum Clinical ScoreReduction in Clinical Signs vs. Saline (%)
Saline Control3.5 ± 0.3-
Free Methylprednisolone3.2 ± 0.4No significant effect
PEG Liposomal Methylprednisolone2.2 ± 0.5Significant reduction
GSH-PEG Liposomal Methylprednisolone1.5 ± 0.242 ± 6.4%

Polymeric nanoparticles represent another robust platform for delivering corticosteroids. These nanoparticles can be formulated from a variety of biodegradable and biocompatible polymers, allowing for controlled drug release and surface modification for targeting. upenn.edu Their advantages include stability during storage and the ability to deliver drugs, proteins, and genetic material to specific tissues. upenn.edu

A preclinical study investigated the localized delivery of methylprednisolone sodium succinate (B1194679) using polycaprolactone (B3415563) (PCL)-based nanoparticles for treating acute spinal cord injury (SCI) in a rat model. nih.gov To achieve localization at the trauma site and reduce systemic side effects, the drug-loaded nanoparticles were embedded in an implantable fibrin (B1330869) gel. nih.gov The efficacy of this nanoparticle-gel system was evaluated by measuring levels of inflammatory cytokines. The localized delivery system showed therapeutic effects comparable to the systemic administration of a high dose of the drug, significantly reducing key inflammatory markers. nih.gov

Table 2: Effect of Nanoparticle-Gel System on Inflammatory Cytokines in a Rat SCI Model Data from a study on localized methylprednisolone delivery. nih.gov

AnalyteSystemic High-Dose MPSSMPSS Nanoparticle-Gel System
Interleukin-1β (IL-1β)Significantly ReducedSignificantly Reduced
Interleukin-6 (IL-6)Significantly ReducedSignificantly Reduced
Caspase-3Significantly ReducedSignificantly Reduced

Polymeric micelles, self-assembling nanostructures formed from amphiphilic block copolymers, are also being explored for corticosteroid delivery. researchgate.net Research on co-delivery of the corticosteroid dexamethasone (B1670325) with the anticancer agent paclitaxel (B517696) has demonstrated the versatility of this platform. nih.govnih.gov By synthesizing amphiphilic mPEG-b-p(HPMAm-Bz) block copolymers of varying molecular weights, researchers were able to create micelles of different sizes, which in turn influenced drug release rates, with larger micelles showing slower release. nih.govnih.gov This tunable system highlights a promising strategy that could be adapted for the controlled co-delivery of this compound with other therapeutic agents. nih.gov

Targeted Delivery Approaches for Enhanced Preclinical Efficacy

Targeted delivery aims to increase the concentration of a drug at its site of action while minimizing exposure to healthy tissues. This is achieved by functionalizing drug carriers with ligands that bind to specific receptors or antigens present on target cells. mdpi.com

This strategy involves attaching specific molecules (ligands) to the surface of a nanocarrier to guide it to cells that overexpress the corresponding receptor. nih.govresearchgate.net The previously mentioned study using glutathione (GSH)-conjugated liposomes is a prime example of ligand-mediated targeting. nih.gov Glutathione targets specific transporters at the blood-brain barrier, facilitating the delivery of the encapsulated methylprednisolone into the brain to treat neuroinflammation. nih.gov

The fundamental basis for this approach lies in the drug's natural mechanism of action, which is mediated by the glucocorticoid receptor. nih.gov Preclinical pharmacodynamic models have characterized the interaction between methylprednisolone and its receptor, including the processes of receptor binding, activation, and subsequent down-regulation. nih.gov Understanding these receptor kinetics is crucial for designing delivery systems that can optimally engage the target. For instance, a delivery system could be designed to release the drug in a manner that maximizes receptor occupancy and therapeutic gene induction while mitigating receptor down-regulation. nih.gov

Theoretically, various ligands could be employed to target this compound to other pathological sites. For example, ligands that bind to folate receptors or transferrin receptors, which are often overexpressed on activated immune cells and certain cancer cells, could be conjugated to nanoparticles to direct the anti-inflammatory agent to sites of chronic inflammation or malignancy. nih.govmdpi.com

Stimuli-responsive systems are advanced platforms designed to release their therapeutic cargo in response to specific triggers present in the target microenvironment. wikipedia.orgrroij.com These triggers can be internal (endogenous), such as changes in pH, enzyme concentrations, or redox potential, or external, such as temperature, light, or magnetic fields. nih.govsphinxsai.com

The microenvironment of inflamed or cancerous tissues is often characterized by a lower pH (more acidic) and higher levels of specific enzymes compared to healthy tissues. wikipedia.orgrroij.com This provides an opportunity for targeted drug release. A theoretical delivery system for this compound could involve its encapsulation within pH-sensitive nanoparticles or liposomes. nih.gov These carriers would be engineered to remain stable and retain the drug at the physiological pH of blood (around 7.4) but would rapidly break down or alter their structure to release the drug upon entering the acidic environment of an inflamed joint or a tumor, thereby concentrating the therapeutic effect where it is most needed. rroij.com Similarly, enzyme-responsive systems could be designed with polymers that are degraded by enzymes specifically overexpressed at sites of inflammation, leading to on-demand drug release. nih.gov

Prodrug-Based Delivery Enhancements (Beyond Simple Hydrolysis)

This compound is itself a prodrug, designed for increased water solubility and requiring in-vivo hydrolysis of its succinate ester to release the active methylprednisolone. However, more advanced prodrug strategies aim to achieve further enhancements, such as extending the drug's half-life or creating self-regulating delivery systems.

One such advanced approach is the creation of macromolecular prodrugs. In a preclinical study, methylprednisolone was conjugated to dextran, a high molecular weight polysaccharide, via a succinic acid linker. nih.gov This dextran-methylprednisolone conjugate was designed to act as a circulating depot of the drug. In-vitro kinetic studies in rat blood showed that the hydrolysis of the conjugate to release methylprednisolone was very slow, with a half-life of approximately 25 hours. nih.gov The study suggested that this slow release was primarily due to chemical hydrolysis rather than enzymatic action, demonstrating a method to significantly prolong the drug's presence in the bloodstream. nih.gov

Another innovative concept is the development of "micellar prodrugs." In this theoretical and preclinical model, specific 21-esters of methylprednisolone were designed that, at higher concentrations, self-associate in aqueous solution to form micelles. nih.gov This self-assembly provides an added benefit: the hydrolytically unstable ester linkage of the prodrug is protected within the interior of the micelle. nih.gov This sequestration from the aqueous environment alters the hydrolysis rate constants, leading to a significant prolongation of the prodrug's shelf life and stability in solution, a feature that goes well beyond the simple hydrolysis of a standard succinate ester. nih.gov

In Vitro Stability and Release Kinetics from Novel Formulations (Research Focus)

The development of novel formulations for 6β-Methylprednisolone hemisuccinate is a key area of preclinical research, aiming to control its release profile and enhance its delivery to target sites. In vitro studies are crucial for characterizing the stability and release kinetics of the compound from these advanced drug delivery systems. Research has particularly focused on porous inorganic carriers and lipid-based nanoparticles.

One area of investigation involves the use of ordered mesoporous silica (B1680970) materials and hierarchical zeolites as carriers. An initial burst release is often observed, which is attributed to the desorption of the drug from the external surface or near the channel mouths of the carrier. researchgate.net For instance, in a study using simulated body fluid at 37°C, the release kinetics from various materials were quantified in the early stages. researchgate.net The incorporation of the drug into these carriers can be influenced by electrostatic interactions between the compound and the modified silica surfaces. acs.org

Kinetic models are applied to the release data to understand the underlying mechanisms. The release of 6β-Methylprednisolone hemisuccinate from certain functionalized materials has been shown to slow as the amount of anchored modifying molecules, such as polyethyleneimine (PEI), increases. researchgate.net The characteristics of the carrier material, including the presence of species like aluminum in zeolites, can also retard the release by reducing the electronegative charge between the drug and the carrier surface. researchgate.net

Liposomal formulations represent another significant strategy. For example, PEGylated liposomal 6β-Methylprednisolone hemisuccinate has been studied for its release kinetics. In vitro studies in human plasma have demonstrated a zero-order, slow drug release profile. mdpi.com This controlled release is a desirable feature, as the free form of the drug is rapidly hydrolyzed by esterases in biological fluids. mdpi.com

The following table summarizes in vitro release data from a study investigating mesoporous silica and zeolite carriers.

Table 1: Initial Release Kinetic Constants of 6β-Methylprednisolone hemisuccinate from Various Inorganic Carriers

Carrier Material Initial Release Kinetic Constant (min⁻¹)
SBA-15-PEI(1) 0.0035
SBA-15-PEI(2) 0.0028
SBA-15-PEI(3) 0.0021
h-Beta 0.0019
h-ZSM-5 0.0015

Data derived from studies conducted in simulated body fluid (SBF) at 37°C. researchgate.net

Trans-Scleral Iontophoresis for Ocular Delivery (In Vitro Investigations)

Trans-scleral iontophoresis is a non-invasive technique investigated for delivering drugs to the posterior segment of the eye, thereby overcoming the limitations of conventional topical administration. In vitro studies using animal sclera, such as porcine sclera, are fundamental in optimizing the parameters for this delivery method for 6β-Methylprednisolone hemisuccinate.

Research has focused on using concentrated drug solutions and short application times to mimic potential clinical scenarios. researchgate.net In these in vitro setups, the drug is delivered through isolated sclera under both passive diffusion and iontophoretic conditions, typically using a cathodal current. researchgate.net

Studies have shown that even under passive conditions, exposing the sclera to concentrated solutions of 6β-Methylprednisolone hemisuccinate for short durations (2-15 minutes) can lead to significant drug accumulation in the tissue, which is then released over a 24-hour period. researchgate.net When a cathodal current is applied, the amount of accumulated drug increases proportionally with the electrical charge (a product of current and time) up to a certain point. researchgate.net

However, a plateau effect has been observed, where increasing the charge beyond a certain level does not lead to a further enhancement in drug accumulation. researchgate.net This phenomenon is thought to be caused by substantial drug adsorption onto the scleral tissue. This adsorption can alter the tissue's electrical properties, leading to an increase in the electroosmotic flow in the opposite direction of the drug transport, thus counteracting the iontophoretic enhancement. researchgate.net

These in vitro investigations are critical for defining the optimal conditions, such as current intensity and application duration, before proceeding to in vivo models.

Table 2: In Vitro Trans-Scleral Iontophoresis of 6β-Methylprednisolone hemisuccinate (45 mg/mL) through Porcine Sclera

Condition Application Time (min) Current Intensity (mA) Electrical Charge (Coulomb) Accumulated Drug (mg/cm²)
Passive 2 0 0 ~0.2
Passive 5 0 0 ~0.4
Passive 15 0 0 ~0.8
Cathodal Iontophoresis 2 2.4 0.29 Increased
Cathodal Iontophoresis 5 2.4 0.72 Increased
Cathodal Iontophoresis 10 2.4 1.44 Proportional Increase
Cathodal Iontophoresis 15 2.4 2.16 Plateau Observed
Cathodal Iontophoresis 5 0.9 0.27 Proportional Increase
Cathodal Iontophoresis 5 2.4 0.72 Proportional Increase
Cathodal Iontophoresis 5 4.8 1.44 Proportional Increase
Cathodal Iontophoresis 5 7.2 2.16 Plateau Observed

Data adapted from in vitro studies using isolated porcine sclera. researchgate.netmdpi.com The term "Increased" indicates a value greater than the corresponding passive condition, and "Proportional Increase" refers to the rise in accumulation relative to the charge.

Analytical Methodologies for Research and Preclinical Characterization

Quantitative Analysis of 6β-Methylprednisolone Hemisuccinate and its Metabolites in Biological Matrices (Research Samples)

Accurate quantification of 6β-methylprednisolone hemisuccinate and its active metabolite, methylprednisolone (B1676475), along with other related substances in biological fluids like plasma and urine, is critical for pharmacokinetic and metabolic studies. Various chromatographic techniques have been developed to achieve the necessary sensitivity and selectivity for these analyses.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone for the quantitative analysis of 6β-methylprednisolone hemisuccinate. nih.gov These methods are valued for their robustness and ability to separate the prodrug from its active form and other derivatives. researchgate.netresearchgate.net

Validated RP-HPLC methods have been established to simultaneously detect and quantify methylprednisolone (MP), methylprednisolone hemisuccinate (MPHS), and 17-methylprednisolone hemisuccinate (17-MPHS). nih.govnih.gov A common approach involves using a C18 column with a mobile phase consisting of an aqueous component (like water for injection or a buffer) and an organic modifier such as acetonitrile (B52724), often with an acid like glacial acetic acid to improve peak shape. nih.govnih.govsemanticscholar.org Detection is typically performed using ultraviolet (UV) spectrophotometry at a wavelength around 254 nm. nih.govnih.gov The development of these methods focuses on achieving rapid analysis with high linearity, repeatability, sensitivity, and selectivity without requiring complex chemical reagents. researchgate.netsemanticscholar.org

Below is a table summarizing typical parameters for a validated RP-HPLC method for the analysis of methylprednisolone and its hemisuccinate derivative.

ParameterValue
Chromatographic System RP-HPLC
Column BDS C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Water for Injection : Glacial Acetic Acid : Acetonitrile (63:2:35 v/v/v)
Flow Rate 2.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Linearity (R²) for MP 0.9998
Linearity (R²) for MPHS 0.99999
Limit of Detection (LOD) for MP 143.97 ng/mL
Limit of Quantitation (LOQ) for MP 436.27 ng/mL
Limit of Detection (LOD) for MPHS 4.49 µg/mL
Limit of Quantitation (LOQ) for MPHS 13.61 µg/mL

This data is compiled from a validated method for the determination of methylprednisolone and its derivatives. researchgate.netresearchgate.netnih.govnih.gov

Derivatization is generally not required for the UV-based detection of these compounds due to their inherent chromophores. The primary focus of method development is on optimizing the chromatographic conditions to ensure baseline separation of the parent drug, its active metabolite, and potential isomers or degradation products. nih.gov

For the identification and quantification of metabolites, which are often present at very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.govresearchgate.net Its superior sensitivity and selectivity allow for the detection and structural characterization of a wide array of metabolic products in complex biological fluids like plasma and urine. nih.govupf.edu

LC-MS/MS has proven to be a powerful tool for identifying new metabolites of compounds with a steroid structure. upf.edu In the study of methylprednisolone, LC-MS/MS with electrospray ionization (ESI) has been used to identify numerous metabolites in urine following administration. dshs-koeln.de By comparing the retention times and mass spectra (both full scan and product ion scans) of potential metabolites with the parent drug, researchers can elucidate metabolic pathways. dshs-koeln.de This technique facilitates the detection of metabolic modifications such as hydroxylation, reduction, and oxidation. upf.edudshs-koeln.de The high resolution and accuracy of modern mass spectrometers further aid in assigning molecular formulas to unknown metabolite peaks. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for comprehensive metabolite profiling of steroids. researchgate.net It is often considered a "gold standard" for steroid analysis due to its excellent chromatographic resolution and established fragmentation libraries. mdpi.com

Before analysis by GC-MS, steroids and their metabolites, which are non-volatile, must undergo derivatization to increase their volatility and thermal stability. researchgate.net This two-step process typically involves oximation to protect ketone groups, followed by silylation (e.g., using N-methyl-N-trimethylsilyltrifluoroacetamide, MSTFA) to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

GC-MS has been successfully used to identify metabolites of methylprednisolone hemisuccinate in urine, such as 20α- and 20β-hydroxymethylprednisolone. nih.gov The technique's high sensitivity and the specific fragmentation patterns generated by electron ionization (EI) provide confident identification of metabolic products. nih.gov Targeted GC-MS/MS methods, using modes like multiple reaction monitoring (MRM), can further enhance selectivity and sensitivity for quantifying specific metabolites in complex biological samples. mdpi.com

Development and Validation of Bioanalytical Methods for Preclinical Sample Analysis

The development and validation of bioanalytical methods are mandatory steps to ensure that the data from preclinical studies are reliable and reproducible. These validation procedures are conducted in accordance with guidelines from regulatory bodies. researchgate.netnih.gov A validated method provides confidence that it is suitable for its intended purpose. pharmacyjournal.netresearchgate.net

The validation process assesses several key parameters:

Specificity and Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. nih.gov This is often demonstrated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.

Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. ijsart.com This is typically evaluated by analyzing calibration standards at several concentration levels and assessing the correlation coefficient (R²) of the calibration curve, which should be close to 1.0. ijsart.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. nih.gov Both are assessed at multiple concentration levels (low, medium, and high quality control samples) within the linear range. Acceptance criteria are typically within ±15% (or ±20% at the lower limit of quantitation) for both accuracy (as percent bias) and precision (as percent relative standard deviation, RSD). nih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response from an extracted sample to the response of an unextracted standard.

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at a specified temperature. pharmacyjournal.net

The table below presents sample validation results for an HPLC method, demonstrating its suitability for preclinical sample analysis.

Validation ParameterConcentration LevelAcceptance CriteriaResult
Accuracy (% Recovery) 70% (350 µg/mL)98.0% - 102.0%99.8%
100% (500 µg/mL)98.0% - 102.0%100.1%
120% (600 µg/mL)98.0% - 102.0%100.3%
Precision (RSD%) Intra-day (n=6)≤ 2.0%0.28% (MPHS)
Inter-day (n=6)≤ 2.0%0.43% (MPHS)

This data is compiled from a validated method for the determination of methylprednisolone and its derivatives. nih.gov

Spectroscopic Techniques in Structural Elucidation (Beyond Basic Identification)

While chromatographic methods coupled with mass spectrometry are excellent for identification and quantification, other spectroscopic techniques are indispensable for the complete structural elucidation of novel metabolites or impurities. researchgate.net The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). mmu.ac.uk

Nuclear Magnetic Resonance (NMR): NMR is a powerful technique that provides detailed information about the atomic connectivity and three-dimensional structure of a molecule. mmu.ac.ukjchps.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, help to identify the different chemical environments of the hydrogen and carbon atoms in the steroid nucleus and the hemisuccinate side chain. Two-dimensional (2D) NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the complete chemical structure. mmu.ac.uk

Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition and molecular formula of an unknown compound. nih.gov Tandem MS (MS/MS) experiments involve the fragmentation of a selected precursor ion, and the resulting product ion spectrum provides a "fingerprint" that reveals key structural motifs. nih.gov Analyzing these fragmentation patterns helps to pinpoint the location of metabolic modifications on the parent structure.

The combined use of NMR and MS is often required for the definitive structural elucidation of previously uncharacterized metabolites. researchgate.netmmu.ac.uk

Development of Assays for Monitoring Prodrug Bioconversion in Experimental Settings

Since 6β-methylprednisolone hemisuccinate is a prodrug, it is crucial to develop assays that can monitor its conversion to the active drug, 6β-methylprednisolone, in experimental systems. nih.gov This bioconversion, which involves the hydrolysis of the succinate (B1194679) ester bond, is a key step for the drug's therapeutic activity.

Assays to monitor this process are typically based on the chromatographic methods described previously, such as HPLC. nih.gov In a preclinical experimental setting, like a perfused rat liver model or in vivo studies, biological samples are collected over time following the administration of the prodrug. nih.gov These samples are then analyzed using a validated HPLC method that can simultaneously quantify the concentrations of both the prodrug (methylprednisolone hemisuccinate) and the active metabolite (methylprednisolone). nih.gov

By plotting the concentrations of both compounds over time, researchers can determine the rate and extent of the bioconversion. This data is essential for understanding the pharmacokinetics of the prodrug and for modeling its metabolic fate, such as determining the fraction of the prodrug that is successfully converted to the active form. nih.gov

Structure Activity Relationships Sar and Structural Modifications

Impact of the Hemisuccinate Moiety on Glucocorticoid Receptor Binding and Cellular Activity

6β-Methylprednisolone hemisuccinate is a prodrug, a bioreversible derivative of the active glucocorticoid, 6β-methylprednisolone. The hemisuccinate ester at the C-21 position is designed to enhance the aqueous solubility of the compound, a feature that is particularly advantageous for parenteral formulations. nih.gov

The presence of the hemisuccinate moiety at the C-21 position generally leads to a lower binding affinity for the glucocorticoid receptor (GR) compared to the parent alcohol, 6β-methylprednisolone. This is a common observation for 21-esters of corticosteroids. The bulky and polar nature of the hemisuccinate group can sterically hinder the optimal interaction of the corticosteroid scaffold with the ligand-binding domain of the GR.

However, the hemisuccinate ester is designed for rapid hydrolysis in vivo by plasma and tissue esterases, which releases the active parent compound, methylprednisolone (B1676475). nih.gov Consequently, while the prodrug itself has a lower affinity for the GR, its cellular activity is ultimately attributable to the liberated methylprednisolone. Studies have shown that methylprednisolone sodium succinate (B1194679) (the salt of the hemisuccinate ester) and methylprednisolone are biologically equivalent when administered in equimolar quantities, indicating efficient conversion of the prodrug to the active form.

Comparative SAR of Various Corticosteroid Esters and Derivatives

The esterification of the C-17 and C-21 hydroxyl groups of corticosteroids is a common strategy to modulate their physicochemical properties and biological activity. The nature of the esterifying group has a significant impact on the resulting compound's lipophilicity, GR binding affinity, and duration of action.

The following interactive table provides a comparative overview of various corticosteroid esters and their general structure-activity relationships.

Corticosteroid DerivativeModificationImpact on Glucocorticoid Receptor (GR) AffinityImpact on Lipophilicity
Hydrocortisone (B1673445) Acetate (B1210297) C-21 acetate esterLower than parentHigher than parent
Hydrocortisone Valerate (B167501) C-21 valerate esterHigher than acetate esterHigher than acetate ester
Betamethasone Dipropionate C-17 and C-21 dipropionate esterHighHigh
Methylprednisolone Aceponate C-21 acetate, C-17 propionate (B1217596) diesterHighHigh
Dexamethasone (B1670325) Sodium Phosphate (B84403) C-21 phosphate esterLower than parentLower than parent (more water-soluble)
6β-Methylprednisolone Hemisuccinate C-21 hemisuccinate esterLower than parentLower than parent (more water-soluble)

Rational Design of Next-Generation Corticosteroid Prodrugs Based on the 6β-Methylprednisolone Scaffold

The design of next-generation corticosteroid prodrugs based on the 6β-methylprednisolone scaffold is guided by the desire to optimize the therapeutic index, enhance drug targeting, and modulate the pharmacokinetic profile. Several rational design strategies are being explored.

One approach involves the use of different linkers to connect the active drug to a promoiety. The choice of linker can dictate the rate and site of drug release. For instance, ester linkers are susceptible to hydrolysis by ubiquitous esterases, leading to rapid systemic release. In contrast, linkers that are sensitive to specific enzymes or physiological conditions (e.g., pH, redox potential) found at the site of inflammation can provide more targeted drug delivery.

Another strategy is the application of "retrometabolic drug design." This approach involves creating soft drugs that are active at the target site but are rapidly metabolized to inactive forms upon entering systemic circulation, thereby minimizing systemic side effects. For the 6β-methylprednisolone scaffold, this could involve designing esters that are readily hydrolyzed to an inactive carboxylic acid metabolite.

Furthermore, the attachment of specific targeting moieties to the 6β-methylprednisolone scaffold via a cleavable linker represents a promising avenue for next-generation prodrugs. These targeting moieties could be ligands for receptors that are overexpressed on specific cell types involved in the inflammatory process, leading to enhanced local drug concentrations and reduced systemic exposure.

Stereochemical Considerations in Glucocorticoid Activity and Prodrug Design

The stereochemistry of the steroid nucleus is a critical determinant of its biological activity. The three-dimensional arrangement of atoms influences how the molecule fits into the ligand-binding pocket of the glucocorticoid receptor.

In the context of prodrug design, it is crucial to consider the stereochemistry of the parent drug. The design of a prodrug of 6β-methylprednisolone must ensure that the active compound is released with its correct stereochemical configuration to exert its intended pharmacological effect. The enzymatic or chemical cleavage of the promoiety should not lead to epimerization at any of the chiral centers of the steroid nucleus. The stereochemical integrity of the active drug is paramount for its efficacy.

Metabolic Pathways and Preclinical Disposition Excluding Clinical Pharmacokinetics

In Vitro Metabolic Stability Studies in Microsomal and Hepatocyte Systems (Animal and Human-Derived, Preclinical Context)

The metabolic stability of a compound is a critical parameter evaluated during preclinical development to predict its in vivo clearance. Such assessments are typically conducted using in vitro systems like liver microsomes and hepatocytes from various species, including humans. nuvisan.comthermofisher.com These systems contain the primary enzymes responsible for drug metabolism. thermofisher.com For 6β-methylprednisolone hemisuccinate, the initial and rapid hydrolysis of the hemisuccinate ester to the active moiety, 6β-methylprednisolone, is a key consideration. This conversion is primarily mediated by carboxylesterases. researchsolutions.comnih.gov

The subsequent metabolism of the active 6β-methylprednisolone is then assessed. In vitro metabolic stability assays involve incubating the compound with microsomes or hepatocytes and monitoring its disappearance over time to determine parameters such as half-life (t½) and intrinsic clearance (CLint). nuvisan.comspringernature.com While specific quantitative data for 6β-methylprednisolone hemisuccinate is not extensively available in the public domain, the general procedures for these assays are well-established. thermofisher.commercell.com Hepatocytes are often considered a more complete in vitro model as they contain both Phase I and Phase II enzymes, as well as necessary cofactors. researchgate.netresearchgate.net

Table 1: Representative Parameters from In Vitro Metabolic Stability Studies

Parameter Description Relevance
In Vitro Half-life (t½) The time required for 50% of the parent compound to be metabolized in the in vitro system. Provides a rank-ordering of compounds based on their metabolic lability.
Intrinsic Clearance (CLint) The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow and protein binding. Used to predict in vivo hepatic clearance and extraction ratio.

Identification of Preclinical Metabolites and Biotransformation Pathways (e.g., 6β-hydroxylation, 20-hydroxylation)

The biotransformation of 6β-methylprednisolone, the active form of 6β-methylprednisolone hemisuccinate, proceeds through several key pathways, primarily involving hydroxylation reactions. The major metabolic routes are 6β-hydroxylation and 20-hydroxylation.

The 6β-hydroxylation is a common metabolic pathway for many steroids and is catalyzed by cytochrome P450 enzymes, particularly CYP3A4. pfizer.comclinpgx.org This process introduces a hydroxyl group at the 6β position of the steroid nucleus. clinpgx.orgnih.gov

Another significant biotransformation pathway is the reduction of the C-20 ketone, leading to the formation of 20α- and 20β-hydroxymethylprednisolone metabolites. pfizer.com These 20-hydroxy metabolites are generally considered to be inactive. pfizer.com In addition to these, there is a reversible conversion between methylprednisolone (B1676475) and its metabolite, methylprednisone, catalyzed by 11β-hydroxysteroid dehydrogenases. nih.govnih.gov

Table 2: Major Preclinical Biotransformation Pathways of 6β-Methylprednisolone

Metabolic Pathway Resulting Metabolite(s) Key Enzymes
6β-Hydroxylation 6β-hydroxy-6α-methylprednisolone Cytochrome P450 (CYP3A4)
20-Hydroxylation 20α-hydroxy-6α-methylprednisolone, 20β-hydroxy-6α-methylprednisolone Carbonyl reductases
Reversible Ketone Reduction 6α-methylprednisone 11β-hydroxysteroid dehydrogenases

Characterization of Enzyme Systems Involved in 6β-Methylprednisolone Hemisuccinate Metabolism (e.g., Cytochrome P450 enzymes like CYP3A4/5, Esterases)

The metabolism of 6β-methylprednisolone hemisuccinate is a two-step process involving distinct enzyme systems.

The initial and rapid conversion of the prodrug, 6β-methylprednisolone hemisuccinate, to the pharmacologically active 6β-methylprednisolone is facilitated by carboxylesterases. researchsolutions.comnih.gov These enzymes are ubiquitous and catalyze the hydrolysis of the ester linkage. nih.govnih.gov

Once the active moiety is released, its subsequent metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 is the dominant enzyme responsible for the 6β-hydroxylation of methylprednisolone. pfizer.comhelsinki.fi The activity of CYP3A4 can be influenced by inducers and inhibitors, which can potentially affect the clearance of methylprednisolone. pfizer.comresearchgate.net While CYP3A4 is the major contributor, other CYP isoforms like CYP3A5 may also play a minor role. nih.gov

Preclinical Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models such as rats and dogs have provided insights into the absorption and distribution of methylprednisolone and its esters. Following administration, methylprednisolone is widely distributed into the tissues. pfizer.com

In rats, studies have shown that methylprednisolone exhibits non-linear tissue partitioning, with the highest binding capacity observed in the liver, followed by the kidney and other organs. nih.gov The apparent volume of distribution in humans is approximately 1.4 L/kg, indicating moderate tissue distribution. pfizer.comdrugbank.com

The absorption of methylprednisolone and its esters depends on the route of administration and the specific ester form. For instance, after intravenous administration of methylprednisolone sodium succinate (B1194679) in dogs, the active methylprednisolone is rapidly released, though the systemic availability is moderate, potentially due to first-pass metabolism in the liver. nih.gov Intramuscular administration of methylprednisolone in rats resulted in slow absorption and incomplete bioavailability. scispace.comnih.gov

A study in rabbits demonstrated that methylprednisolone hemisuccinate is rapidly and completely hydrolyzed to methylprednisolone with a half-life of approximately 10 minutes. nih.gov This rapid conversion is a key aspect of its preclinical disposition. The plasma protein binding of methylprednisolone is approximately 77% in both humans and rabbits. nih.govdrugbank.com

Future Directions and Emerging Research Avenues for 6beta Methylprednisolone Hemisuccinate

Application in Novel Preclinical Disease Models (e.g., Neuroinflammation, Fibrosis, Osteonecrosis)

The application of 6beta-methylprednisolone (B569078) hemisuccinate's active form, methylprednisolone (B1676475), in diverse preclinical models is paving the way for potential new therapeutic uses.

Neuroinflammation: Methylprednisolone has been effectively studied in various models of neuroinflammation. In mouse models of Alzheimer's disease, it has been shown to ameliorate cognitive impairment by suppressing microglial activation. frontiersin.org In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, both intravenous and intranasal methylprednisolone reduced immune cell infiltration, demyelination, and pro-inflammatory cytokine levels in the central nervous system. oup.com Furthermore, it has demonstrated neuroprotective effects in models of traumatic spinal cord injury by inhibiting A1 neurotoxic reactive astrocyte activation. nih.gov

Fibrosis: While less explored for methylprednisolone specifically, related glucocorticoids like prednisone (B1679067) have been shown to inhibit airsacculitis and pulmonary fibrosis in rat models. nih.gov Given that fibrosis is a common endpoint for many chronic inflammatory diseases, future research will likely involve testing 6beta-methylprednisolone hemisuccinate in established preclinical models of liver, lung, and kidney fibrosis to assess its anti-fibrotic potential. nih.govmdpi.com

Osteonecrosis: Paradoxically, while high-dose glucocorticoid use is a cause of osteonecrosis, methylprednisolone is instrumental in creating reliable preclinical models to study this very condition. It is frequently used to induce osteonecrosis of the femoral head in animals like mice and rabbits, allowing researchers to investigate the underlying pathology and test potential preventative or therapeutic interventions.

Development of Advanced Prodrug Technologies for Enhanced Target Specificity and Biological Performance

This compound is itself a prodrug, designed to improve the solubility of methylprednisolone for intravenous administration. The future of glucocorticoid therapy lies in creating more sophisticated prodrugs that can selectively deliver the active compound to the site of action, thereby reducing the systemic side effects that plague long-term use. nih.gov

Emerging strategies include:

Tissue-Targeted Conjugates: This approach involves attaching the glucocorticoid to a targeting moiety, such as cholic acid, which is recognized by transporters specific to certain tissues, like the liver. nih.govresearchgate.net By adding hydrophilic or zwitterionic linkers, these prodrugs can be made highly water-soluble, minimizing passive diffusion into non-target cells and maximizing uptake by the intended organ. nih.govresearchgate.net

Peptide-Drug Conjugates: Attaching amino acids or dipeptides to a drug can utilize peptide transporters to enhance permeability and bypass cellular efflux pumps that might otherwise remove the drug from the target cell. nih.govovid.com

Polymer-Based and Antibody-Drug Conjugates: These advanced systems can shield the drug from the systemic circulation until it reaches the target tissue, where it can be released in response to specific physiological cues. nih.gov

These technologies aim to dissociate the desired anti-inflammatory effects from the widespread metabolic and other adverse consequences of glucocorticoid therapy. nih.gov

Integration with Omics Technologies (e.g., Transcriptomics, Proteomics) for Comprehensive Mechanistic Insights

The integration of high-throughput "omics" technologies is revolutionizing the understanding of glucocorticoid action, moving from a single-gene to a systems-level perspective.

Transcriptomics: Time-series transcriptomic analyses in preclinical models have been used to map the genomic profiles of tissues like the spinal cord and liver following methylprednisolone administration. nih.govnih.gov This allows researchers to delineate the drug's intended effects (e.g., on the immune response) from its unintended side effects (e.g., on metabolism) and identify periods of maximum therapeutic effect. nih.gov RNA-Sequencing has also revealed that methylprednisolone can rescue cognitive dysfunction in an Alzheimer's model by improving synapse function and inhibiting inflammatory processes. frontiersin.org

Proteomics: Mass spectrometry-based proteomics has been employed to quantify the dynamic changes in thousands of proteins in the liver after a dose of methylprednisolone. nih.govnih.gov Such studies have shown that changes at the protein level are often delayed compared to mRNA changes, providing crucial insights into the drug's impact on cellular machinery and function. nih.gov Proteomic analysis of patient samples has also been used to explore the broad anti-inflammatory effects of related glucocorticoids. medrxiv.orgmedrxiv.org

Metabolomics: Metabolomic profiling is used to identify metabolic biomarkers and understand the systemic effects of methylprednisolone. nih.govnih.govresearchgate.net Studies in patients have revealed that the drug significantly alters metabolic pathways related to steroid hormones, eicosanoids, and tryptophan metabolism. nih.govresearchgate.net This information is vital for understanding and potentially mitigating the metabolic side effects of treatment. nih.govresearchgate.net

By combining these omics approaches, researchers can build a comprehensive picture of the molecular cascades initiated by this compound, paving the way for more precise therapeutic interventions. nih.govresearchgate.net

Investigation of Epigenetic Modulation by 6beta-Methylprednisolone

Epigenetics refers to modifications that alter gene expression without changing the DNA sequence itself. Glucocorticoids are known to utilize the epigenetic machinery to regulate gene transcription. nih.gov Future research into this compound will likely focus on its specific epigenetic footprint.

Key mechanisms of interest include:

DNA Methylation: This process, typically associated with gene silencing, can be altered by long-term glucocorticoid exposure. nih.govnih.gov Studies on other corticosteroids have shown that treatment can lead to significant changes in the methylation of hundreds of CpG sites, which in turn correlate with changes in the expression of inflammation-related genes. ersnet.org

Histone Modification: Glucocorticoids can influence enzymes that add or remove chemical groups on histones (e.g., acetylation and methylation), making the chromatin more or less accessible for transcription. nih.gov

MicroRNA Expression: Glucocorticoids can also influence the expression of microRNAs, which are small non-coding RNAs that regulate gene expression post-transcriptionally. nih.gov

Understanding the specific epigenetic signature of this compound could help explain the long-term persistence of some of its effects and side effects and may offer new avenues for therapeutic intervention, for instance, through combination with epigenetic drugs like HDAC inhibitors. nih.govprnewswire.com

Academic Challenges and Opportunities in Modern Glucocorticoid Research

Despite their widespread use for decades, significant challenges and opportunities remain in the field of glucocorticoid research.

The Challenge of Side Effects: The primary challenge is the high incidence of serious adverse effects with chronic use, including osteoporosis, metabolic syndrome, muscle wasting, and immune suppression. nih.gov A major academic goal is to develop therapies that can separate the anti-inflammatory actions from these detrimental effects. pharmgkb.orgoup.com

Glucocorticoid Resistance: A substantial portion of patients with chronic inflammatory diseases develop resistance to glucocorticoid therapy, limiting its effectiveness. oup.com Understanding the mechanisms behind this resistance, which may involve the GRβ isoform or the activation of counter-regulatory signaling pathways, is a key area of investigation. oup.com

The Opportunity of Selective Modulators: The concept of developing selective glucocorticoid receptor modulators (SEGRAMs) or partial GR agonists remains a major opportunity. nih.gov The goal is to create compounds that preferentially induce the GR's transrepressive (anti-inflammatory) functions while minimizing its transactivating functions, which are linked to many metabolic side effects. nih.gov However, this has proven difficult, as both mechanisms appear necessary for full therapeutic activity and are also involved in side effects. nih.gov

Individual Variability: There is significant inter-individual variation in response to glucocorticoids, influenced by factors like genetics, local tissue metabolism, and receptor sensitivity. nih.gov An ongoing challenge is to develop methods to assess individual glucocorticoid sensitivity to enable more personalized and effective treatment strategies. oup.comnih.gov

Future research on this compound will be instrumental in addressing these challenges, leveraging new biological insights and technologies to refine its use and pave the way for safer, more effective glucocorticoid therapies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6β-Methylprednisolone hemisuccinate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of methylprednisolone with succinic anhydride under controlled conditions (e.g., solvent, temperature). Purity validation requires reversed-phase HPLC coupled with mass spectrometry (RP-HPLC/MS) to confirm molecular weight (474.54 g/mol for the hemisuccinate derivative) and quantify impurities. Peaks for methylprednisolone hemisuccinate and its 17-isomer should be resolved using a C18 column, with internal standardization for accuracy . For purity thresholds, pharmacopeial guidelines recommend ≥98.0% purity for pharmaceutical-grade compounds, validated via peak area ratios and comparison to certified reference materials .

Q. How does the solubility and logP of 6β-Methylprednisolone hemisuccinate influence its experimental applications?

  • Methodological Answer : The partition coefficient (logP ~1.97) and polar surface area (PSA ~138 Ų) indicate moderate lipophilicity, making it suitable for polar solvents like acetone or aqueous buffers. Solubility profiles should be characterized using shake-flask or HPLC methods under physiologically relevant pH conditions (e.g., pH 7.4). These properties guide formulation choices in in vitro assays (e.g., cell culture media compatibility) and in vivo pharmacokinetic studies .

Q. What pharmacological mechanisms are hypothesized for 6β-Methylprednisolone hemisuccinate in inflammatory models?

  • Methodological Answer : As a glucocorticoid derivative, it likely binds intracellular glucocorticoid receptors (GRs), modulating NF-κB and AP-1 pathways to suppress pro-inflammatory cytokines (e.g., IL-6, IL-3). Experimental validation requires GR knockdown models or competitive binding assays using radiolabeled dexamethasone. Dose-response curves (IC₅₀ determination) in primary immune cells (e.g., macrophages) can quantify potency relative to parent compounds like hydrocortisone hemisuccinate .

Advanced Research Questions

Q. How can structural distortions in 6β-Methylprednisolone hemisuccinate affect its bioactivity, and what techniques resolve these?

  • Methodological Answer : Ring puckering in steroidal frameworks (e.g., chair vs. boat conformations in rings A/C) alters receptor binding. Single-crystal X-ray diffraction (SXRD) combined with DFT calculations can map conformational energy landscapes. For example, Cremer-Pople parameters quantify puckering amplitudes, while Hirshfeld surface analysis identifies critical intermolecular interactions (e.g., hydrogen bonds with succinyl groups) that stabilize bioactive conformations .

Q. How should researchers address contradictions in efficacy data across preclinical studies?

  • Methodological Answer : Systematic reviews (PRISMA guidelines) and meta-analyses are critical. Stratify studies by model type (e.g., murine vs. humanized), dosage regimes, and outcome measures (e.g., cytokine suppression vs. histopathology). Use random-effects models to account for heterogeneity, and perform sensitivity analyses to identify confounding variables (e.g., solvent differences in drug delivery) .

Q. What computational approaches predict the pharmacokinetic profile of 6β-Methylprednisolone hemisuccinate?

  • Methodological Answer : Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro ADME data (e.g., Caco-2 permeability, microsomal stability) with organ-specific blood flow rates. Molecular dynamics (MD) simulations of albumin binding or CYP3A4 metabolism can refine predictions. Validate models against in vivo plasma concentration-time curves using nonlinear mixed-effects modeling (NONMEM) .

Q. What statistical criteria ensure robust dose-response relationships in in vivo studies?

  • Methodological Answer : Use the Finney probit or log-logistic model for EC₅₀ estimation. Power analysis (α=0.05, β=0.2) determines cohort sizes, while ANOVA with Tukey’s post hoc test identifies significant differences between dosage groups. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .

Methodological Standards and Reporting

Q. What are the minimal reporting requirements for experimental reproducibility?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Synthesis : Document reaction stoichiometry, solvent purity, and purification steps (e.g., column chromatography gradients).
  • Characterization : Provide ¹H/¹³C NMR shifts, HRMS data, and HPLC chromatograms with baseline resolution of isomers.
  • Biological Assays : Specify cell lines, passage numbers, and positive/negative controls. Use SI units and define statistical thresholds for "significance" (e.g., p<0.05) .

Q. How to design a PICOT framework for clinical translation studies?

  • Methodological Answer :

  • Population : Patients with acute inflammatory conditions (e.g., ulcerative colitis).
  • Intervention : Intravenous 6β-Methylprednisolone hemisuccinate at 1–2 mg/kg/day.
  • Comparison : Prednisolone hemisuccinate or placebo.
  • Outcome : Reduction in Mayo Clinic Score at 8 weeks.
  • Time : 12-month follow-up for relapse rates. Align with FINER criteria (Feasible, Novel, Ethical) .

Tables for Key Data

Property Value Method Reference
Molecular Weight474.54 g/molHRMS
logP~1.97Shake-flask/HPLC
PSA138.2 ŲComputational prediction
Purity Threshold≥98.0%Pharmacopeial HPLC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.